molecular formula C8H9ClN2O2 B3020017 N'-(3-chlorophenyl)-N-hydroxy-N-methylurea CAS No. 26816-97-7

N'-(3-chlorophenyl)-N-hydroxy-N-methylurea

Cat. No.: B3020017
CAS No.: 26816-97-7
M. Wt: 200.62
InChI Key: UORPJSZMJXVSLI-UHFFFAOYSA-N
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Description

N’-(3-chlorophenyl)-N-hydroxy-N-methylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a 3-chlorophenyl group, a hydroxy group, and a methyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chlorophenyl)-N-hydroxy-N-methylurea typically involves the reaction of 3-chloroaniline with methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

3-chloroaniline+methyl isocyanateN’-(3-chlorophenyl)-N-hydroxy-N-methylurea\text{3-chloroaniline} + \text{methyl isocyanate} \rightarrow \text{N'-(3-chlorophenyl)-N-hydroxy-N-methylurea} 3-chloroaniline+methyl isocyanate→N’-(3-chlorophenyl)-N-hydroxy-N-methylurea

Industrial Production Methods

In an industrial setting, the production of N’-(3-chlorophenyl)-N-hydroxy-N-methylurea involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chlorophenyl)-N-hydroxy-N-methylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-(3-chlorophenyl)-N-hydroxy-N-methylurea has found applications in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(3-chlorophenyl)-N-hydroxy-N-methylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)urea: Similar structure but lacks the hydroxy and methyl groups.

    N-hydroxy-N-methylurea: Similar structure but lacks the 3-chlorophenyl group.

    N-(3-chlorophenyl)-N-methylurea: Similar structure but lacks the hydroxy group.

Uniqueness

N’-(3-chlorophenyl)-N-hydroxy-N-methylurea is unique due to the presence of all three functional groups (3-chlorophenyl, hydroxy, and methyl) attached to the urea moiety

Properties

IUPAC Name

3-(3-chlorophenyl)-1-hydroxy-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-11(13)8(12)10-7-4-2-3-6(9)5-7/h2-5,13H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORPJSZMJXVSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)NC1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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